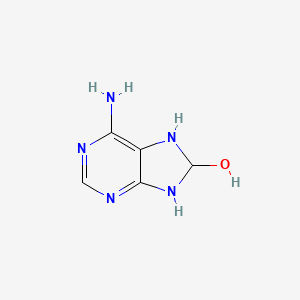
6-Amino-7,8-dihydro-1H-purin-8-ol
Overview
Description
6-Amino-7,8-dihydro-1H-purin-8-ol is an organic compound with the molecular formula C5H7N5O and a molecular weight of 153.142 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is known for its stability under standard conditions and its solubility in certain organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7,8-dihydro-1H-purin-8-ol typically involves multi-step reactions. One common method includes the reduction of 8-hydroxyadenine using sodium dithionite under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors and continuous monitoring of reaction parameters to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
6-Amino-7,8-dihydro-1H-purin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more reduced forms of purine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dithionite for reduction, various oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions include various purine derivatives, which can have different functional groups attached to the purine ring, altering their chemical and biological properties .
Scientific Research Applications
6-Amino-7,8-dihydro-1H-purin-8-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-7,8-dihydro-1H-purin-8-ol involves its interaction with various molecular targets and pathways. It can bind to enzymes and other proteins, affecting their activity and function. In the context of its potential anticancer properties, it may inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyadenine: Another purine derivative with similar chemical properties but different biological activities.
8-Oxo-7,8-dihydroadenine: Known for its role in oxidative stress and DNA damage.
6-Amino-8-hydroxypurine: Shares structural similarities but has distinct reactivity and applications.
Uniqueness
6-Amino-7,8-dihydro-1H-purin-8-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that other similar compounds may not. Its stability and solubility also make it particularly useful in industrial and research applications .
Properties
IUPAC Name |
6-amino-8,9-dihydro-7H-purin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1,5,9,11H,(H3,6,7,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXIZJIKGXSOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)NC(N2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















